7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
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Overview
Description
7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of an azepane ring, a fluorine atom, a methyl group, and a tosyl group attached to a quinoline core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Azepane Ring Formation: The azepane ring can be formed through nucleophilic substitution reactions involving azepane derivatives and appropriate leaving groups.
Tosylation: The tosyl group can be introduced by reacting the compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core or the tosyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine or tosyl group positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols and electrophiles like alkyl halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce de-tosylated or de-fluorinated compounds.
Scientific Research Applications
7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized quinoline derivatives.
Mechanism of Action
The mechanism of action of 7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 7-(piperidin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
- 7-(morpholin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
- 7-(pyrrolidin-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one
Uniqueness
7-(azepan-1-yl)-6-fluoro-1-methyl-3-tosylquinolin-4(1H)-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-1-methyl-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-16-7-9-17(10-8-16)30(28,29)22-15-25(2)20-14-21(19(24)13-18(20)23(22)27)26-11-5-3-4-6-12-26/h7-10,13-15H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJPADVCMFIBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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